4-(Methanesulfonylmethyl)benzonitrile
Description
Chemical Identity and Nomenclature
The compound referenced in available literature is 4-(methylsulfonyl)benzonitrile, bearing the Chemical Abstracts Service number 22821-76-7. This aromatic nitrile derivative possesses a molecular weight of 181.21 daltons and displays the molecular formula C₈H₇NO₂S. The compound exhibits crystalline powder characteristics with coloration ranging from white to orange to brown. Its melting point spans 137-142 degrees Celsius, while the predicted boiling point reaches 385.8 plus or minus 34.0 degrees Celsius.
The Simplified Molecular Input Line Entry System representation appears as CS(=O)(=O)C1=CC=C(C=C1)C#N, indicating the methanesulfonyl group attached directly to the para position of benzonitrile. Multiple nomenclature variations exist in the literature, including 4-methanesulfonylbenzonitrile, benzonitrile 4-(methylsulfonyl)-, and para-methanesulfonylbenzonitrile. The International Union of Pure and Applied Chemistry designation follows the systematic naming convention as 4-(methylsulfonyl)benzonitrile.
The compound demonstrates specific physical properties essential for identification and characterization. The density measures approximately 1.3055 as a rough estimate, while the refractive index reaches 1.5650. Storage requirements mandate sealed containers maintained at room temperature under dry conditions. The substance exhibits warning-level hazard classifications with specific handling precautions.
Historical Development and Discovery
The historical context of this compound's development connects to broader advances in aromatic nitrile chemistry and sulfonyl compound synthesis. Benzonitrile itself, the parent structure, was first reported by Hermann Fehling in 1844 through thermal dehydration of ammonium benzoate. Fehling's work established fundamental understanding of nitrile formation and coined the nomenclature system that encompasses the entire nitrile family. This foundational research created the theoretical framework necessary for subsequent development of substituted benzonitriles.
The emergence of sulfonyl-substituted aromatic compounds gained momentum through industrial applications requiring specialized chemical intermediates. Modern synthetic approaches to 4-(methylsulfonyl)benzonitrile involve sophisticated methodologies including the Schmidt reaction utilizing trifluoromethanesulfonic acid and trimethylsilylazide in acetonitrile. This contemporary synthesis achieves 81 percent yield under controlled conditions at 20 degrees Celsius for 0.75 hours in sealed tube environments under inert atmosphere.
Research developments have expanded to encompass diverse synthetic pathways and applications. Patent literature documents specialized preparation methods for related methylsulfonyl benzene compounds, indicating industrial interest and commercial potential. The evolution from basic benzonitrile chemistry to complex substituted derivatives reflects advancing synthetic capabilities and growing demand for specialized chemical intermediates in pharmaceutical and materials science applications.
Significance in Modern Organic Chemistry
Contemporary organic chemistry recognizes 4-(methylsulfonyl)benzonitrile as a valuable synthetic intermediate with diverse applications across multiple disciplines. The compound serves as a crucial building block in pharmaceutical synthesis, particularly in the development of complex heterocyclic systems. Research demonstrates its utility in constructing 2-(4-methylsulfonylphenyl)pyrimidines as prospective radioligands for cyclooxygenase-2 imaging applications.
Cross-coupling reactions represent a significant application domain for this compound. Palladium-catalyzed Negishi coupling reactions utilize 4-(methylsulfonyl)benzonitrile derivatives in forming carbon-carbon bonds with secondary alkylzinc reagents. These transformations proceed under mild conditions and demonstrate high selectivity, particularly valuable for creating complex molecular architectures containing electron-deficient aromatic systems. The compound's electron-withdrawing sulfonyl group enhances reactivity in nucleophilic aromatic substitution reactions.
Synthetic methodology development continues to expand the compound's utility. Transition-metal-free cross-coupling strategies now enable formation of alkyl aryl ethers using aryl methyl sulfoxides and alcohols. These protocols demonstrate excellent functional group tolerance and provide orthogonal synthetic entries compared to traditional halide-based approaches. The unique chemoselectivity observed with thiomethyl groups highlights distinctive reactivity patterns compared to transition metal-catalyzed processes.
| Synthetic Application | Reaction Type | Yield Range | Key Advantages |
|---|---|---|---|
| Pyrimidine Construction | Multi-step synthesis | Variable | Radioligand development |
| Negishi Coupling | Carbon-carbon bond formation | High selectivity | Mild conditions |
| Ether Formation | Transition-metal-free coupling | 76-94% | Functional group tolerance |
| Schmidt Reaction | Nitrile formation | 81% | Controlled conditions |
The compound's significance extends to materials science applications where its electronic properties contribute to specialized polymer systems and advanced materials development. Research into gas-phase synthetic pathways demonstrates relevance to astrochemistry, where benzonitrile derivatives serve as observational proxies for benzene in interstellar environments. This connection between fundamental organic chemistry and astrophysical research exemplifies the broad scientific impact of aromatic nitrile compounds.
Properties
IUPAC Name |
4-(methylsulfonylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHUDPUCEPCGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation via Mesyl Chloride and Base
A common method involves the reaction of a suitable benzonitrile derivative with mesyl chloride (methanesulfonyl chloride) in the presence of a strong base such as sodium tert-pentoxide or other alkoxides. The reaction is typically conducted in aprotic solvents like hexane, toluene, or tetrahydrofuran (THF), with temperature control between 10 to 80 °C, preferably around 25 to 30 °C for optimal yield and purity.
-
- Solvent: Hexane preferred; alternatives include toluene, cyclohexane, THF
- Temperature: 10–80 °C (optimal 25–30 °C)
- Base: Sodium tert-pentoxide or similar strong base
- Reagent: Methanesulfonyl chloride (mesyl chloride)
- Reaction monitoring: Thin layer chromatography (TLC)
- Work-up: Quenching with acetic acid, extraction with ethyl acetate and water, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate
-
- Product yield: 91–95%
- Purity by HPLC: ~99.6%
This method allows for high purity and yield of the target compound and is scalable for industrial applications. The selection of solvent and base is critical to ensure solubility of reactants and to avoid side reactions.
Aromatic Substitution and Oxidation
In some synthetic sequences, the methanesulfonylmethyl group is introduced via oxidation of methylsulfanyl intermediates. For example, methylsulfanyl-substituted aromatic compounds can be oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane to yield the corresponding methanesulfonyl derivatives. This oxidation step is often part of a multi-step synthesis involving aromatic substitution, methylamine treatment, and further functional group transformations.
- Typical Steps:
- Aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
- Oxidation with mCPBA to convert methylsulfanyl to methanesulfonyl group
- Amination with methylamine in ethanol
This route is more complex but useful when the starting materials are pyrimidine or other heterocyclic derivatives bearing benzonitrile moieties.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic
Biological Activity
4-(Methanesulfonylmethyl)benzonitrile, with the CAS number 161417-56-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₁O₂S
- Structure :
This structure features a benzonitrile core with a methanesulfonylmethyl substituent, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain isoenzymes, particularly carbonic anhydrases, which play a crucial role in physiological processes such as respiration and acid-base balance. The inhibition may lead to altered biochemical pathways related to these enzymes .
- Neuropharmacological Effects : Research indicates that derivatives of benzonitrile compounds can modulate neurotransmitter systems, particularly GABAergic and glutamatergic pathways. This suggests potential applications in treating neurological disorders .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial Activity | Exhibits significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL . | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in vitro . | |
| Neuropharmacological Potential | Modulates neurotransmitter systems; potential for treating neurological disorders . |
Case Study 1: Antimicrobial Properties
A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various benzonitrile derivatives, including this compound. The results indicated significant antibacterial activity against pathogenic strains. The minimum inhibitory concentrations (MICs) were determined as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 32 | Escherichia coli |
Case Study 2: Anti-inflammatory Effects
Another investigation published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of this compound. The findings revealed that it significantly inhibited the production of pro-inflammatory cytokines in cell cultures, indicating its potential therapeutic application in inflammatory diseases.
Research Findings Summary
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Anti-inflammatory Effects : Inhibition of cytokine production.
- Neuropharmacological Potential : Modulation of neurotransmitter systems.
Comparison with Similar Compounds
The following analysis compares 4-(methanesulfonylmethyl)benzonitrile with structurally or functionally related benzonitrile derivatives, focusing on substituent effects, biological activity, and applications.
Structural and Electronic Comparison
Key Observations :
- The methanesulfonylmethyl group in the target compound introduces steric bulk and polarity distinct from directly attached sulfonyl analogs (e.g., 4-(methylsulfonyl)benzonitrile).
- Compared to electron-donating groups (e.g., -N(CH₃)₂), the sulfonyl and nitrile groups render the compound highly electrophilic, favoring interactions in catalytic or receptor-binding contexts.
Key Observations :
- Derivatives with heterocyclic substituents (e.g., thiazole, triazole) exhibit targeted bioactivity, suggesting that the sulfonylmethyl group could be optimized for specific therapeutic roles.
Key Observations :
- The sulfonylmethyl group’s polarity and stability could make this compound valuable in polymer composites (e.g., NLO materials) or as a synthetic intermediate.
Q & A
Q. What are the recommended synthetic routes for 4-(Methanesulfonylmethyl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonylation of a benzonitrile precursor. A feasible route is the nucleophilic substitution of 4-(chloromethyl)benzonitrile with methanesulfonyl thiolate under basic conditions (e.g., NaH in THF at 0–25°C). Reaction optimization should focus on:
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- Aromatic protons (δ 7.4–8.1 ppm, multiplet, 4H).
- Methanesulfonyl CH₃ (δ 3.1 ppm, singlet).
- Methylene group (δ 4.5 ppm, singlet, SCH₂).
- ¹³C NMR : Nitrile carbon (δ ~118 ppm), sulfonyl carbon (δ ~44 ppm) .
- HRMS : Exact mass calculated for C₉H₉NO₂S: 195.0364 (M+H⁺). Deviations >2 ppm require reanalysis .
Q. What are the reactivity trends of the methanesulfonylmethyl group in nucleophilic or electrophilic reactions?
Methodological Answer: The methanesulfonylmethyl group is electron-withdrawing, directing electrophilic substitution to the meta position. Reactivity highlights:
- Nucleophilic attack : Susceptible to SN2 displacement at the methylene carbon with strong nucleophiles (e.g., Grignard reagents) .
- Oxidation resistance : Stable under mild oxidizing conditions (e.g., KMnO₄ in acidic media) but degrades with strong oxidizers .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Conflicting data often arise from:
- Rotamers or conformers : Use variable-temperature NMR to identify dynamic processes (e.g., restricted rotation around the sulfonyl group) .
- Byproduct formation : LC-MS/MS can distinguish isobaric impurities (e.g., disulfides or overoxidized products) .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What computational methods predict the photophysical properties of this compound?
Methodological Answer:
- TD-DFT calculations : Model excited-state transitions using B3LYP/6-311+G(d,p) to correlate with UV-Vis spectra (λmax ~270 nm) .
- Solvent effects : Include PCM models to simulate solvatochromic shifts in polar solvents (e.g., acetonitrile vs. toluene) .
- Charge-transfer analysis : Electron density difference maps reveal intramolecular charge transfer from the benzonitrile to the sulfonyl group .
Q. How to design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?
Methodological Answer:
- Bioisosteric replacements : Compare with analogs like 4-(hydroxymethyl)benzonitrile or 4-(aminomethyl)benzonitrile to assess sulfonyl group necessity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases or GPCRs) .
- In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead compounds .
Q. Example SAR Data :
| Derivative | IC₅₀ (μM) | LogP | Metabolic Stability (%) |
|---|---|---|---|
| 4-(Methanesulfonylmethyl) | 0.85 | 1.2 | 72 |
| 4-(Hydroxymethyl) | 12.3 | 0.8 | 45 |
| 4-(Aminomethyl) | 8.7 | 0.5 | 30 |
Data Contradiction Analysis
Q. How to address low yields in the Suzuki-Miyaura coupling of this compound with boronic acids?
Methodological Answer: Low yields (<40%) may result from:
- Pd catalyst poisoning : Sulfonyl groups can coordinate to Pd, reducing catalytic activity. Use Pd(OAc)₂ with SPhos ligand to mitigate .
- Steric hindrance : Bulky boronic acids require higher temperatures (80–100°C) and microwave-assisted conditions .
- Purification challenges : Remove Pd residues via chelating resins (e.g., SiliaBond Thiol) .
Q. What strategies mitigate isomerization during the synthesis of this compound derivatives?
Methodological Answer:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to stabilize reactive intermediates .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor the desired isomer (e.g., 0°C for 2 hours vs. 25°C for 24 hours) .
- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) for stereochemical analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
